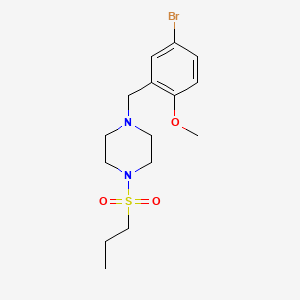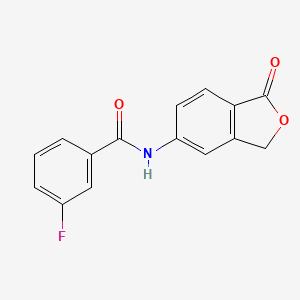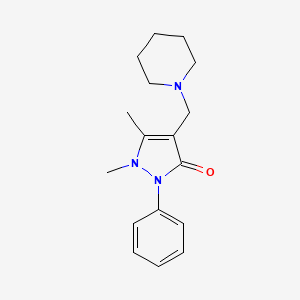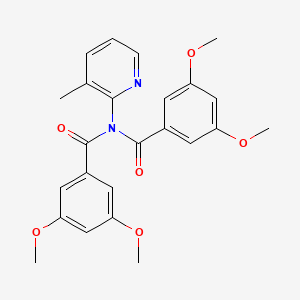![molecular formula C23H25N3O2 B3468037 2,6,8-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-4-quinolinamine](/img/structure/B3468037.png)
2,6,8-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-4-quinolinamine
Descripción general
Descripción
2,6,8-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-4-quinolinamine, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. TAK-659 has been studied extensively for its potential therapeutic applications in various diseases, including B-cell malignancies and autoimmune disorders.
Mecanismo De Acción
2,6,8-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-4-quinolinamine works by inhibiting the activity of BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a critical role in the development and function of B-cells, and its inhibition can lead to the suppression of B-cell activation and proliferation. This, in turn, can lead to the inhibition of the growth and survival of B-cell malignancies and the suppression of autoimmune responses.
Biochemical and Physiological Effects
This compound has been shown to have a selective and potent inhibitory effect on BTK activity. This leads to the suppression of B-cell activation and proliferation, which can result in the inhibition of the growth and survival of B-cell malignancies and the suppression of autoimmune responses. This compound has also been shown to have minimal off-target effects, which makes it a promising therapeutic candidate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2,6,8-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-4-quinolinamine is its selectivity and potency in inhibiting BTK activity. This makes it a promising therapeutic candidate for the treatment of B-cell malignancies and autoimmune disorders. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for the research and development of 2,6,8-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-4-quinolinamine. One direction is to further evaluate its therapeutic potential in B-cell malignancies and autoimmune disorders. Another direction is to explore its potential in combination with other therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to evaluate its safety and toxicity in preclinical and clinical studies.
Aplicaciones Científicas De Investigación
2,6,8-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-4-quinolinamine has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies and autoimmune disorders. In preclinical studies, this compound has shown promising results in inhibiting the growth and survival of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. This compound has also shown potential in the treatment of autoimmune disorders, such as rheumatoid arthritis, by suppressing the activation of B-cells.
Propiedades
IUPAC Name |
morpholin-4-yl-[4-[(2,6,8-trimethylquinolin-4-yl)amino]phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-15-12-16(2)22-20(13-15)21(14-17(3)24-22)25-19-6-4-18(5-7-19)23(27)26-8-10-28-11-9-26/h4-7,12-14H,8-11H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCKKCLWVDQHIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC3=CC=C(C=C3)C(=O)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-ethoxyphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3467960.png)
![N-(4-{[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3467972.png)

![N-(2-methyl-5-nitrophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3467980.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3467982.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3467985.png)
![N-(3,5-dimethylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3467993.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3467994.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3468009.png)




![N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B3468044.png)